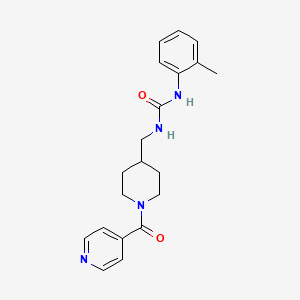
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a novel derivative in the class of urea compounds, which have shown potential in various biological applications, particularly in medicinal chemistry. This article focuses on its biological activity, including enzyme inhibition, antioxidant properties, and cytotoxic effects against cancer cell lines.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory activity against jack bean urease (JBU) . The results indicated that this compound exhibited significant inhibitory effects with an IC50 value comparable to standard inhibitors like thiourea. The mechanism of inhibition was identified as non-competitive, suggesting that the compound binds to an enzyme site distinct from the substrate binding site, thus preventing enzymatic activity without competing with the substrate directly .
Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that it effectively scavenged free radicals, indicating its potential utility in preventing oxidative stress-related cellular damage. The antioxidant activity was found to be dose-dependent, with higher concentrations yielding greater scavenging effects .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines, including human pancreatic cancer (Patu8988), esophagus cancer (ECA109), and gastric cancer (SGC7901). The compound exhibited notable cytotoxicity, with IC50 values indicating effective concentration ranges for inducing apoptosis in these cell lines. These findings suggest its potential as an anticancer agent .
Case Studies
Case Study 1: Urease Inhibition
In a comparative study involving various derivatives of urea compounds, this compound was tested alongside known urease inhibitors. It demonstrated superior inhibition compared to several other synthesized compounds, highlighting its efficacy as a therapeutic agent for conditions like urease-related infections .
Case Study 2: Antioxidant Efficacy
A study investigating the antioxidant properties of various isonicotinoyl derivatives found that this compound significantly reduced oxidative stress markers in cultured cells. This suggests a protective role against oxidative damage, which is critical in diseases such as cancer and neurodegenerative disorders .
Data Table: Biological Activity Summary
| Activity | Method | IC50 Value | Comparison |
|---|---|---|---|
| Urease Inhibition | Enzyme Assay | 0.0019 ± 0.0011 µM | Superior to thiourea (IC50 = 4.74 µM) |
| DPPH Radical Scavenging | DPPH Assay | Effective at high concentrations | Comparable to Vitamin C |
| Cytotoxicity (SGC7901) | MTT Assay | Notable IC50 | Significant apoptosis induction |
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-4-2-3-5-18(15)23-20(26)22-14-16-8-12-24(13-9-16)19(25)17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUCQYBCCXJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














